

Isoxepac CAS number 55453-87-7 technical data sheet

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An In-depth Technical Guide to **Isoxepac** (CAS Number: 55453-87-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Isoxepac**, a non-steroidal anti-inflammatory drug (NSAID). It includes detailed information on its physicochemical properties, pharmacological actions, and relevant experimental protocols.

Core Physicochemical and Pharmacological Data

Isoxepac is a non-steroidal arylacetic acid derivative with anti-inflammatory, analgesic, and antipyretic properties[1]. It is also utilized as a key intermediate in the synthesis of the antihistaminic drug Olopatadine hydrochloride[2][3][4].

Physicochemical Properties

The fundamental physical and chemical characteristics of **Isoxepac** are summarized below.



Property	Value	Source(s)
CAS Number	55453-87-7	[5]
Molecular Formula	C16H12O4	
Molecular Weight	268.26 g/mol	
IUPAC Name	2-(11-oxo-6H- benzo[c]benzoxepin-2-yl)acetic acid	
Synonyms	HP 549, Artil, (11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid	_
Appearance	Beige solid; White to light yellow/orange powder	
Melting Point	130-132°C	
Boiling Point	528.2 ± 50.0 °C (Predicted)	
Density	1.39 g/cm ³	
Solubility	Soluble in Methanol, Chloroform, and DMSO. Insoluble in water.	
рКа	4.24 ± 0.10 (Predicted)	•
LogP	2.4371	•
Topological Polar Surface Area	63.6 Ų	•

Pharmacological and Toxicological Profile

Isoxepac functions as a non-steroidal anti-inflammatory agent by inhibiting prostaglandin synthesis. Its toxicological profile necessitates careful handling in a laboratory setting.



Profile	Description	Source(s)
Mechanism of Action	Non-steroidal anti- inflammatory agent that inhibits prostaglandin synthesis.	
Biological Activity	Exhibits anti-inflammatory, analgesic, and antipyretic activity. It can inhibit carrageenan-induced paw edema and adjuvant-induced polyarthritis.	
Metabolism	In rabbits and dogs, the primary metabolites are glycine and taurine conjugates. In rhesus monkeys and humans, it is excreted unchanged or as a glucuronide.	_
Toxicity	LD50 orally in rats: 199 mg/kg.	
GHS Hazard Statements	H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H361 (Suspected of damaging fertility or the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure).	
Safety Precautions	S36/37 (Wear suitable protective clothing and gloves), S45 (In case of accident or if you feel unwell, seek medical advice immediately).	



Spectral Data

Spectral analysis is crucial for the identification and characterization of **Isoxepac**.

Spectrum Type	Data	Source(s)
¹ H NMR	(400 MHz, DMSO-d ₆) δ: 3.63 (s, 2H), 5.30 (s, 2H), 7.07 (d, J=8.0 Hz, 2H), 7.48 (t, J=3.6 Hz, 1H), 7.55 (dd, J=7.9 Hz, 2H), 7.67 (t, J=7.6 Hz, 1H), 7.78 (d, J=7.6 Hz, 1H), 7.97 (d, J=2.0 Hz, 1H).	
IR, Mass Spec, ¹³ C NMR	Spectral data are available through various chemical suppliers and databases.	

Experimental Protocols

This section details the methodologies for the synthesis, analysis, and preparation of **Isoxepac** solutions for experimental use.

Synthesis of Isoxepac

A common synthesis route for **Isoxepac** involves a multi-step process starting from p-hydroxyphenylacetic acid and phthalide.

- Condensation: p-hydroxyphenylacetic acid and phthalide undergo a condensation reaction in
 the presence of sodium methylate and a solvent such as dimethylacetamide (DMAC). The
 reaction is typically heated under reduced pressure. The resulting intermediate, 4-(2carboxybenzyloxy)phenylacetic acid, is isolated by adjusting the pH to 1-5, which causes it to
 crystallize.
- Cyclization: The intermediate is dissolved in glacial acetic acid, and polyphosphoric acid is added as a cyclizing agent. The mixture is heated under reduced pressure, leading to the formation of the **Isoxepac** crude product through intramolecular acylation.



Purification: The crude Isoxepac is purified by recrystallization from a suitable solvent, such
as ethyl acetate, to yield the final high-purity product.

Analytical Methods

Quantitative analysis of **Isoxepac** in biological matrices can be performed using chromatographic techniques.

- High-Performance Liquid Chromatography (HPLC): A described method uses an Inertsil ODS-5 μm column (4.6 mm ID × 15 cm) with a mobile phase gradient of 0.02% aqueous trifluoroacetic acid and acetonitrile. Detection is performed using a UV detector at 254 nm.
- Gas-Liquid Chromatography (GLC): A GLC method with a flame ionization detector has been developed for the quantitative analysis of Isoxepac in plasma and urine, with a reported sensitivity range of 0.1–30 µg/ml.

Preparation of Solutions for In Vivo Studies

For animal experiments, **Isoxepac** can be formulated into solutions using various solvent systems. The following protocols yield clear solutions with a solubility of at least 2.5 mg/mL (9.32 mM).

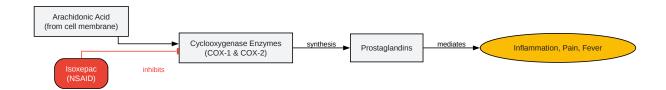
- Protocol 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- Protocol 2: A solution of 10% DMSO and 90% (20% SBE-β-CD in saline).
- Protocol 3: A formulation of 10% DMSO in 90% corn oil.

Note: For in vitro assays, stock solutions can be prepared in DMSO at a concentration of 100 mg/mL (372.76 mM), though sonication may be required to achieve full dissolution.

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action and a general experimental workflow for **Isoxepac**.

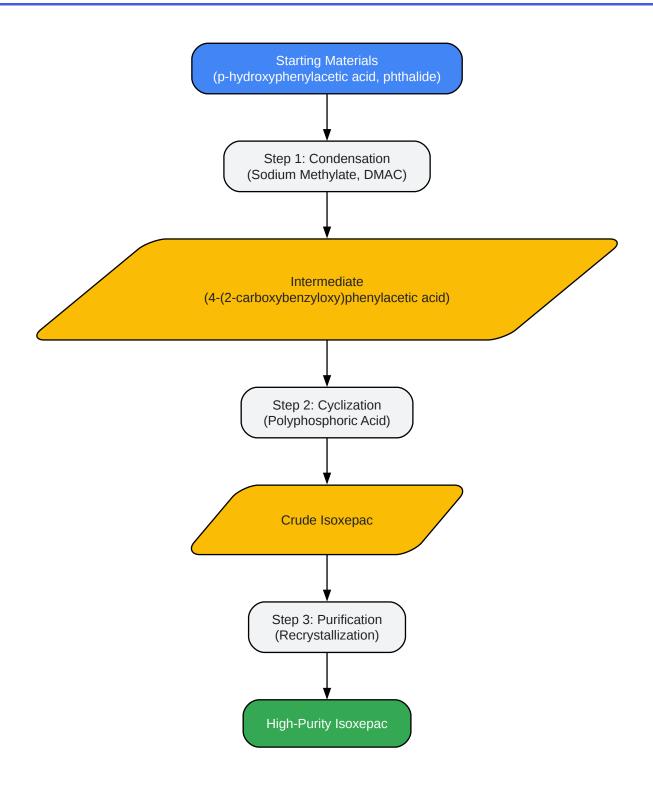




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Caption: Prostaglandin Synthesis Inhibition Pathway by Isoxepac.





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Caption: General Synthesis Workflow for Isoxepac.



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